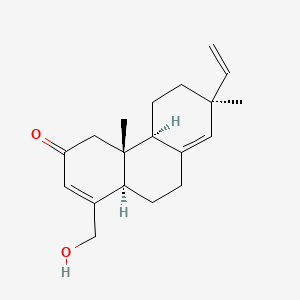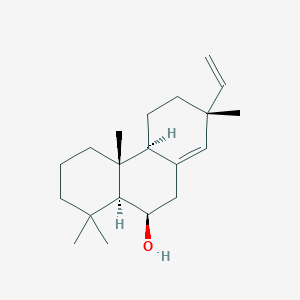
LOR-500
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LOR-500 is a first-in-class small molecule inhibitor of maternal embryonic leucine zipper kinase (MELK). MELK plays an important role in cancer cell cycle, signaling pathways, and stem cells. MELK is highly expressed in several cancer types and its expression correlates with poor prognosis in glioma and breast cancer. These findings provide strong support that selective targeting of MELK may be an effective cancer treatment strategy. (source: http://www.lorusthera.com/products-technology/lor-500.php).
Applications De Recherche Scientifique
Genome-Wide Analysis with Formalin-Fixed, Paraffin-Embedded Tissue : Jacobs et al. (2007) explored the use of formalin-fixed, paraffin-embedded (FFPE) tissue for integrated analysis of genotype, loss of heterozygosity, and copy number using oligonucleotide microarrays. This method, including over 500K single nucleotide polymorphisms, can be used with FFPE-derived samples to produce genotype, copy number, and LOH predictions, providing guidelines for applications of these samples (Jacobs et al., 2007).
Cooling Characteristics in Research Reactors : Ito and Saito (2016) investigated the natural convection heat transfer characteristics using a simulated fuel assembly, aiming to enhance safety in research reactors like the Kyoto University Research Reactor during loss of coolant accidents. This research contributes to a better understanding of cooling features and meltdown prevention during emergencies (Ito & Saito, 2016).
Simulation of Loss of Flow Accident Scenarios : Hedayat (2019) conducted simulations to assess safety against Loss of Flow Accident (LOFA) scenarios in a 5 MW open pool type research reactor. This work is crucial for the safety assessment of research reactors, offering insights into reactor response under various LOFA scenarios (Hedayat, 2019).
Magnetic Control in Satellite Stabilization : Kou et al. (2016) studied the application constraints of the Linear Quadratic Regulator (LQR) method for three-axis stabilization magnetic control in satellites, specifically analyzing the KT-1A satellite. This research identifies critical conditions that may impact satellite attitude control and operational efficiency (Kou et al., 2016).
Lattice Oxygen Redox in Lithium-Ion Batteries : Chen et al. (2021) discussed the potential and challenges of lattice oxygen redox (LOR) in the development of high-energy-density cathode materials for lithium-ion batteries. This review focuses on the intrinsic science behind LOR activity and its implications for practical applications (Chen et al., 2021).
Propriétés
Nom du produit |
LOR-500 |
|---|---|
Formule moléculaire |
Unknown |
Poids moléculaire |
0.0 |
Nom IUPAC |
NONE |
Apparence |
Solid powder |
Pureté |
>98% |
Durée de conservation |
>5 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
LOR500; LOR 500; LOR-500. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[6-[3,3-Bis(Fluoranyl)pyrrolidin-1-Yl]-4-[1-(Oxetan-3-Yl)piperidin-4-Yl]pyridin-2-Yl]amino]pyridine-4-Carbonitrile](/img/structure/B1192984.png)


![9-[Tert-butyl(dimethyl)silyl]oxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one](/img/structure/B1192998.png)